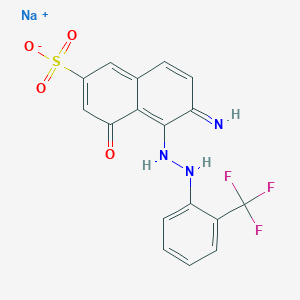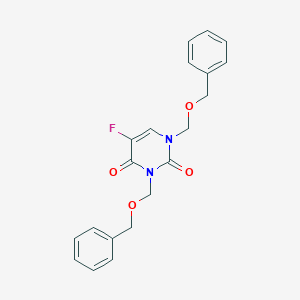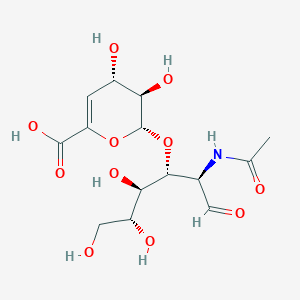
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, also known as GlcA-GlcNAc, is a naturally occurring glycosaminoglycan (GAG) that is found in the extracellular matrix (ECM) of various tissues in the human body. It is a complex molecule that plays an important role in many physiological processes, including cell adhesion, migration, proliferation, and differentiation. In recent years, GlcA-GlcNAc has gained significant attention in the scientific community due to its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is not fully understood. However, it is believed that 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose interacts with various proteins in the ECM, including integrins and growth factors, to regulate cell adhesion, migration, proliferation, and differentiation.
Effets Biochimiques Et Physiologiques
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several biochemical and physiological effects. It has been shown to promote cell adhesion and proliferation, as well as to regulate the expression of various genes involved in tissue regeneration. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its ability to mimic the natural ECM of various tissues. This makes it an ideal scaffold material for tissue engineering applications. However, one of the main limitations of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its high cost and the complex synthesis process required to produce it.
Orientations Futures
There are several future directions for research on 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the optimization of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose for tissue engineering applications, including the development of new scaffolds and the investigation of its potential for the regeneration of various tissues. Additionally, there is a need for further research on the mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, as well as its potential applications in drug delivery and regenerative medicine.
Méthodes De Synthèse
The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is a complex process that involves several steps. The most common method for synthesizing 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is through the enzymatic modification of chitin, a naturally occurring polymer found in the exoskeletons of crustaceans. The process involves the use of chitinase to break down chitin into chitooligosaccharides, which are then modified using various enzymes to produce 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several potential applications in scientific research. One of the most promising areas of research is in tissue engineering, where 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose can be used as a scaffold material for the regeneration of damaged tissues. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have potential applications in drug delivery, where it can be used as a carrier for the targeted delivery of drugs to specific tissues.
Propriétés
Numéro CAS |
110326-09-5 |
|---|---|
Nom du produit |
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose |
Formule moléculaire |
C14H21NO11 |
Poids moléculaire |
379.32 g/mol |
Nom IUPAC |
(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |
Clé InChI |
AALORNCJXUQNQW-FNGWHDOKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Autres numéros CAS |
110326-09-5 |
Synonymes |
2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose 2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose 2-ADGPUAG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
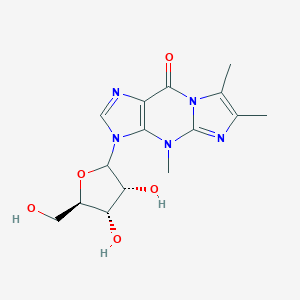

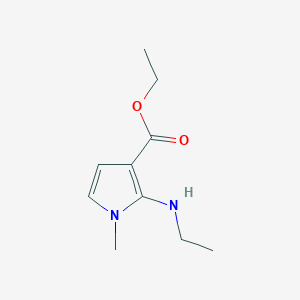

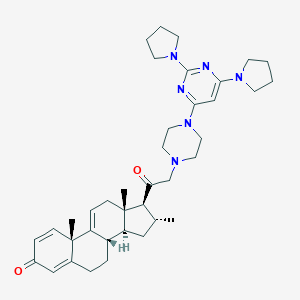

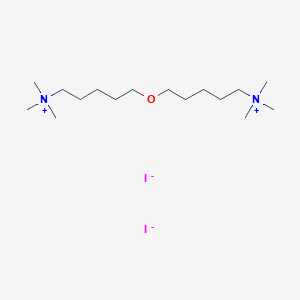
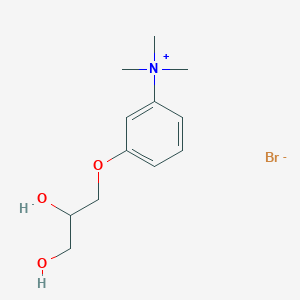
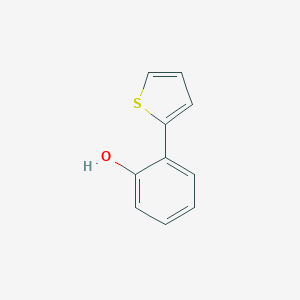
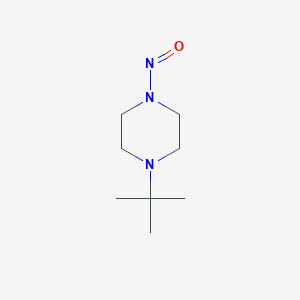
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
